4-(3-Bromo-2-methylpropyl)-2-methylthiophene
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Overview
Description
4-(3-Bromo-2-methylpropyl)-2-methylthiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a thiophene ring substituted with a 3-bromo-2-methylpropyl group and a methyl group. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)-2-methylthiophene typically involves the bromination of 2-methylthiophene followed by alkylation. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or aluminum bromide. The alkylation step involves the use of 3-bromo-2-methylpropyl bromide in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-methylpropyl)-2-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the thiophene ring using reducing agents like lithium aluminum hydride or palladium on carbon.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate, sodium hydride)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, palladium on carbon
Major Products Formed
Substitution: Various substituted thiophenes depending on the nucleophile used
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated thiophene, hydrogenated thiophene
Scientific Research Applications
4-(3-Bromo-2-methylpropyl)-2-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of materials such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-methylpropyl)-2-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole
- 4-(3-Bromo-2-methylpropyl)-3,5-morpholinedione
Uniqueness
4-(3-Bromo-2-methylpropyl)-2-methylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H13BrS |
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Molecular Weight |
233.17 g/mol |
IUPAC Name |
4-(3-bromo-2-methylpropyl)-2-methylthiophene |
InChI |
InChI=1S/C9H13BrS/c1-7(5-10)3-9-4-8(2)11-6-9/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
DGWVWHVJDNLMKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CC(C)CBr |
Origin of Product |
United States |
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